molecular formula C26H22F5N4O6- B14249569 4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate CAS No. 185756-46-1

4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate

Cat. No.: B14249569
CAS No.: 185756-46-1
M. Wt: 581.5 g/mol
InChI Key: QANFTCKCQHCCDY-UHFFFAOYSA-M
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Description

4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate is a complex organic compound characterized by its unique structure, which includes a nitrophenyl diazenyl group, a pentafluorocyclohexadienyl moiety, and an oxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate typically involves multiple steps:

    Formation of the nitrophenyl diazenyl intermediate: This step involves the diazotization of 4-nitroaniline followed by coupling with an appropriate aromatic amine.

    Introduction of the pentafluorocyclohexadienyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where the nitrophenyl diazenyl intermediate reacts with a pentafluorocyclohexadienyl halide.

    Esterification: The final step involves the esterification of the resulting compound with 4-oxobutanoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl diazenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitrophenyl diazenyl group can yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Can be used as a probe to study biological processes involving nitrophenyl diazenyl groups.

Industry

    Dyes and Pigments: The compound’s structure suggests potential use in the development of new dyes and pigments with specific color properties.

    Catalysts: May serve as a ligand in the development of new catalytic systems.

Mechanism of Action

The mechanism of action of 4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate involves its interaction with molecular targets through its nitrophenyl diazenyl and pentafluorocyclohexadienyl groups. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate: Similar in structure but with variations in the substituents on the aromatic rings.

    4-({1-[2-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate: Similar but with a methyl group instead of an ethyl group.

Uniqueness

The unique combination of the nitrophenyl diazenyl group, pentafluorocyclohexadienyl moiety, and oxobutanoate ester in this compound imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

185756-46-1

Molecular Formula

C26H22F5N4O6-

Molecular Weight

581.5 g/mol

IUPAC Name

4-[1-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl]oxy-4-oxobutanoate

InChI

InChI=1S/C26H23F5N4O6/c1-2-34(17-7-3-15(4-8-17)32-33-16-5-9-18(10-6-16)35(39)40)14-13-26(41-20(38)12-11-19(36)37)24(30)22(28)21(27)23(29)25(26)31/h3-10,24H,2,11-14H2,1H3,(H,36,37)/p-1

InChI Key

QANFTCKCQHCCDY-UHFFFAOYSA-M

Canonical SMILES

CCN(CCC1(C(C(=C(C(=C1F)F)F)F)F)OC(=O)CCC(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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